molecular formula C9H7ClF3NO2 B2806843 4-Chloro-2-[(2,2,2-trifluoroethyl)amino]benzoic acid CAS No. 1341457-94-0

4-Chloro-2-[(2,2,2-trifluoroethyl)amino]benzoic acid

Cat. No.: B2806843
CAS No.: 1341457-94-0
M. Wt: 253.61
InChI Key: QMGIXURKOGJEAE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Chloro-2-[(2,2,2-trifluoroethyl)amino]benzoic acid is an organic compound with the molecular formula C9H7ClF3NO2 and a molecular weight of 253.61 g/mol . This compound is characterized by the presence of a chloro group, a trifluoroethyl group, and an amino group attached to a benzoic acid core. It is commonly used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-[(2,2,2-trifluoroethyl)amino]benzoic acid typically involves the reaction of 4-chloro-2-nitrobenzoic acid with 2,2,2-trifluoroethylamine under specific conditions. The reaction is usually carried out in the presence of a reducing agent such as iron powder or tin chloride to facilitate the reduction of the nitro group to an amino group .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using similar reagents and conditions but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-[(2,2,2-trifluoroethyl)amino]benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted benzoic acids, while oxidation and reduction reactions can produce nitro or amino derivatives .

Scientific Research Applications

4-Chloro-2-[(2,2,2-trifluoroethyl)amino]benzoic acid is utilized in several scientific research fields:

    Chemistry: Used as a building block for synthesizing more complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Employed in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Chloro-2-[(2,2,2-trifluoroethyl)amino]benzoic acid involves its interaction with specific molecular targets. The trifluoroethyl group enhances its lipophilicity, allowing it to penetrate biological membranes more effectively. The amino group can form hydrogen bonds with target molecules, influencing their activity and function. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of the trifluoroethyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability and lipophilicity, making it suitable for various applications in research and industry .

Properties

IUPAC Name

4-chloro-2-(2,2,2-trifluoroethylamino)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClF3NO2/c10-5-1-2-6(8(15)16)7(3-5)14-4-9(11,12)13/h1-3,14H,4H2,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMGIXURKOGJEAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)NCC(F)(F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClF3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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